6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Beschreibung

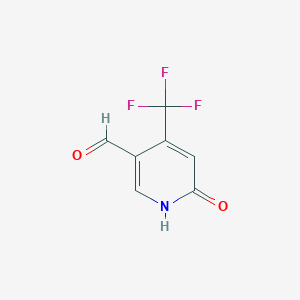

6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (CAS: 115551-66-1, MFCD31698114) is a pyridine derivative with the molecular formula C₇H₄F₃NO₂. It features a hydroxyl (-OH) group at position 6, a trifluoromethyl (-CF₃) group at position 4, and an aldehyde (-CHO) at position 3 of the pyridine ring .

Eigenschaften

IUPAC Name |

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCLOJIMJCNWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phosphorus Oxychloride-Mediated Chlorination

Chlorination of hydroxyl precursors using phosphorus oxychloride (POCl₃) is a well-established route to chloroheterocycles. In the synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, POCl₃ was refluxed with a dihydroxy intermediate at 125–135°C for 18 hours, achieving near-quantitative conversion. Applying this to 6-hydroxy-4-(trifluoromethyl)nicotinaldehyde synthesis:

-

Protection of the aldehyde : Temporarily mask the aldehyde as an acetal to prevent oxidation during chlorination.

-

Chlorination : Reflux with POCl₃ (3–5 eq.) in anhydrous DCE for 12–24 hours.

-

Deprotection : Hydrolyze the acetal under acidic conditions (e.g., HCl/THF) to regenerate the aldehyde.

Hydrolytic Cleavage of Chloro Derivatives

Post-chlorination, controlled hydrolysis introduces the hydroxyl group. In the synthesis of 4-trifluoromethylnicotinic acid, 3-cyano-4-trifluoromethylpyridine was hydrolyzed in 30% NaOH/ethanol at 80°C for 10 hours, yielding 90.96% product. For 6-hydroxy-4-(trifluoromethyl)nicotinaldehyde:

-

Base selection : Aqueous NaOH or KOH in ethanol/water mixtures (1:1 v/v).

-

Temperature : 75–85°C to balance reaction rate and aldehyde stability.

-

Workup : Acidification to pH <1 with HCl, followed by ethyl acetate extraction to isolate the product.

Protecting Group Strategies for Multifunctional Intermediates

Boc Protection of Amines

The use of tert-butoxycarbonyl (Boc) groups is critical in preventing amine-aldehyde condensation. In the synthesis of piperazine derivatives, Boc-protected amines were coupled with aldehydes, followed by deprotection with trifluoroacetic acid (TFA). For trifluoromethylated nicotinaldehydes:

Acetal Protection of Aldehydes

To prevent aldehyde oxidation during chlorination, acetal formation with ethylene glycol or 1,2-ethanedithiol is recommended. Deprotection is achieved via acid-catalyzed hydrolysis (e.g., HCl in THF).

Analytical Characterization and Yield Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: Further oxidation of the aldehyde group can lead to the formation of carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide (MnO₂), chromyl chloride (CrO₂Cl₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

Oxidation: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Reduction: 6-Hydroxy-4-(trifluoromethyl)nicotinol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity :

Research indicates that 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde demonstrates promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. The mechanisms of action include apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | HeLa | 15 | Apoptosis |

| 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | MCF-7 | 25 | Cell Cycle Arrest |

Neuroprotective Effects :

Preliminary studies suggest potential neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Its ability to modulate biochemical pathways involved in neuronal survival is under investigation.

Antimicrobial Properties

The compound has shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Agricultural Applications

The trifluoromethyl group enhances the biological activity of agrochemicals derived from this compound. It is being explored in the development of new pesticides and herbicides that exhibit higher efficacy compared to traditional compounds. The incorporation of trifluoromethylated derivatives has been linked to improved performance in pest control due to their unique interaction with biological targets in pests.

Materials Science

In materials science, 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde serves as an intermediate for synthesizing novel polymers and materials with enhanced thermal stability and chemical resistance. Its unique chemical properties allow for the development of materials suitable for various industrial applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of several nicotinaldehyde derivatives, including 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde, on cancer cell lines. The findings revealed that this compound effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle modulation.

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of trifluoromethylated compounds demonstrated that formulations containing this compound exhibited superior fungicidal properties compared to non-fluorinated counterparts. Field trials indicated a significant reduction in crop loss due to fungal infections.

Wirkmechanismus

The mechanism by which 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The hydroxyl group contributes to its solubility and reactivity, making it suitable for various applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde enables strong intermolecular hydrogen bonds, as observed in crystal structures of related compounds (e.g., O–H⋯N interactions in nicotinaldehyde hydrazones) .

- Electron Effects: The -CF₃ group at position 4 in the parent compound withdraws electron density, polarizing the aldehyde group and enhancing reactivity toward nucleophilic addition. Comparatively, -CF₃ at position 5 (2-Amino-5-(trifluoromethyl)nicotinaldehyde) alters regioselectivity in reactions .

- Crystallographic Behavior: Analogs like Nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate exhibit π-π interactions (3.65 Å) and disorder in -CF₃ groups, suggesting conformational flexibility influenced by substituent positions .

Biologische Aktivität

6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structure and Properties

The molecular structure of 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 202.12 g/mol

- IUPAC Name : 6-Hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde

This compound's unique structure suggests that it may exhibit diverse biological activities due to the electron-withdrawing effects of the trifluoromethyl group and the hydroxyl group’s ability to participate in hydrogen bonding.

Antimicrobial Activity

Research has shown that derivatives of nicotinaldehyde, including those with trifluoromethyl substitutions, often display significant antimicrobial properties. For instance, compounds similar to 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde have been tested against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde | Staphylococcus aureus, Escherichia coli | 6–7 mM |

| Other derivatives | Bacillus cereus, Pseudomonas aeruginosa | Varies (specific MIC values needed) |

Studies indicate that the introduction of trifluoromethyl groups enhances the antibacterial activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Cytotoxic Activity

The cytotoxic properties of 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde have also been explored. Research indicates that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example:

| Cell Line | IC50 Value (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 0.29 - 0.90 |

| HePG-2 (liver cancer) | Varies (specific IC50 values needed) |

| Caco-2 (colon cancer) | Varies (specific IC50 values needed) |

These findings suggest that derivatives with trifluoromethyl substitutions can inhibit cell proliferation effectively, potentially through mechanisms involving DNA intercalation and topoisomerase inhibition .

The biological activity of 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this have been shown to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and bacterial growth.

- DNA Interaction : The ability to intercalate into DNA or inhibit topoisomerases contributes to their cytotoxic effects.

- Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity, which may protect cells from oxidative stress .

Case Studies

Several studies have investigated the biological activity of compounds related to 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde. For instance:

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various naphthyridine derivatives, revealing that those with trifluoromethyl substitutions exhibited superior antibacterial properties against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : A series of nicotinic aldehyde derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines, demonstrating significant inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.